

An In-depth Technical Guide to the Ethnobotanical Uses of Valeriana jatamansi

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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriana jatamansi Jones, a perennial herb from the Caprifoliaceae family, has a rich history of use in traditional medicine systems, particularly in Ayurveda, Unani, and Chinese medicine.[1][2][3] Commonly known as Indian Valerian or Tagar, this plant is predominantly found in the temperate Himalayan regions of India, Nepal, Pakistan, and China.[4][5] The roots and rhizomes are the primary parts of the plant utilized for their therapeutic properties, which are attributed to a complex array of bioactive compounds.[1][6][7] This technical guide provides a comprehensive review of the ethnobotanical uses of Valeriana jatamansi, supported by quantitative data from pharmacological studies and detailed experimental protocols.

Ethnobotanical Uses

The traditional applications of Valeriana jatamansi are extensive and varied, reflecting its diverse pharmacological activities. The roots and rhizomes have been traditionally used to treat a wide spectrum of ailments.

Central Nervous System Disorders

Historically, Valeriana jatamansi has been most recognized for its effects on the central nervous system. It is traditionally used as a sedative, anxiolytic, and tranquilizer to treat conditions such

as insomnia, anxiety, depression, neurosis, hysteria, and epilepsy.[1][2][7][8] Its calming properties have also been utilized in managing stress and nervous unrest.[9][10]

Gastrointestinal and Other Internal Disorders

In traditional medicine, this plant has been employed to address various internal health issues. It is used to treat ulcers, jaundice, and irritable bowel syndrome (IBS).[6][7][11] Furthermore, it has been used for managing hyperlipidemia and as a remedy for snake poisoning.[1][7] The roots are also considered carminative and laxative and are used for treating blood diseases and a burning sensation.[1]

Inflammatory and Skin Conditions

The anti-inflammatory properties of *Valeriana jatamansi* are evident in its traditional use for treating skin diseases, leprosy, and scorpion stings.[6][9][11] A paste of the roots is applied externally to aid in the healing of wounds.[5]

Respiratory and Other Ailments

Traditional uses also include the treatment of dry cough and asthma.[6][11][12] It has been used to clear the voice and as a stimulant in advanced stages of fever.[5] Additionally, it has been applied for seminal weakness.[6][11]

Quantitative Data from Pharmacological Studies

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing evidence for the traditional uses of *Valeriana jatamansi*.

Table 1: Antioxidant Activity of *Valeriana jatamansi* Extracts

Extract Type	Assay	IC50 Value (µg/mL)	Reference
Methanolic	DPPH radical scavenging	78 ± 2.9	[1]
Aqueous	DPPH radical scavenging	154 ± 4.6	[1]
Essential Oil	DPPH radical scavenging	876 ± 12.8	[1]
Methanolic	DPPH	103.3 ± 1.53	[13]
Hexane	DPPH	524.7 ± 0.89	[13]
Methanolic	Hydroxyl radical scavenging	37.92	[9]
Methanolic	Peroxynitrite scavenging	943.12	[9]
Methanolic	Nonenzymatic superoxide radical scavenging	78.35	[9]
Methanolic	Nitric oxide scavenging	86.61	[9]

Table 2: Anti-inflammatory Activity of Valeriana jatamansi Extracts

Extract/Fraction	Assay	IC50 Value (µg/mL)	Reference
Ethyl acetate fraction of methanolic extract	Lipoxygenase inhibition	76	[9]
Valejatadoid E (Iridoid)	NO production inhibition	3.99 µM	[14]

Table 3: Anxiolytic Activity of Valeriana jatamansi Extracts in Animal Models

Extract Type	Animal Model	Doses Administered (mg/kg BW)	Observed Effect	Reference
Petroleum ether	Mice	75, 150, 300	Significant and dose-dependent anxiolytic activity in ambulatory and elevated plus-maze tests.	[6]
Iridoid fraction	Mice	6, 9, 12	Significant anxiolytic effects in elevated plus-maze, light-dark box, and Vogel's drinking conflict tests.	[10]
Compound formula	Mice	2.4 g/kg, 4.8 g/kg	Significantly increased time spent and entries into the open arms of the elevated plus-maze.	[15]

Table 4: Cytotoxic Activity of Valeriana jatamansi Compounds

Compound/Extract	Cancer Cell Line	IC50 Value (μM)	Reference
Valtrate and Didrovaltrate	Various neoplastic cells	0.4 - 15.2	[2]
3,8-epoxy iridoids	Various neoplastic cells	0.4 - 15.2	[2]
Various compounds	Human small-cell lung cancer (GLC4), human colorectal cancer (COLO 320), lung adenocarcinoma (A549), gastric carcinoma cells (SGC 7901), metastatic prostate cancer (PC- 3M), hepatoma (Bel7402), and colon cancer (HCT-8)	0.89 - 9.76	[2]

Table 5: Antimicrobial Activity of Valeriana jatamansi Extracts

Extract/Fraction	Microorganism	MIC (mg/mL)	Reference
Chloroform fraction of aerial parts	Staphylococcus aureus	0.27	[2]
Hexane fraction of aerial parts	Bacillus subtilis	0.31	[2]
n-Hexane fraction of aerial parts	Microsporum canis	0.19	[2]
Chloroform fraction of aerial parts	Aspergillus flavus	0.69	[2]
8-acetoxyl-pathchouli alcohol (Sesquiterpenoid)	Pseudomonas aeruginosa	0.064	[2]
8-acetoxyl-pathchouli alcohol (Sesquiterpenoid)	Staphylococcus aureus	0.128	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Preparation of Solvent Extracts

Objective: To extract phytochemicals from *Valeriana jatamansi* roots and rhizomes using solvents of varying polarities.

Materials:

- Dried and powdered roots and rhizomes of *Valeriana jatamansi*.
- Solvents: Petroleum ether (40-60°C), Methanol, Ethanol, Chloroform, Water.
- Soxhlet apparatus or rotary shaker.

- Whatman No. 1 filter paper.
- Rotary evaporator.

Procedure:

- Petroleum Ether Extraction (Refluxation):
 - Place a known quantity (e.g., 100 g) of the powdered plant material in a flask.
 - Add petroleum ether (40-60°C) and perform refluxation below 40°C.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[6]
- Ethanolic/Methanolic Extraction (Shaking):
 - Add a specific amount of powdered rhizomes (e.g., 5 g) to 100 mL of ethanol or methanol.
 - Shake the mixture in a rotary shaker for 18 hours.
 - Filter the solvent using Whatman No. 1 filter paper.
 - Evaporate the solvent on a water bath or in a hot air oven at 40-45°C to obtain the crude extract.[7]
- Aqueous Extraction:
 - Soak 100 g of the powdered plant material in 250 mL of milli-Q water.
 - Heat the mixture for 30 minutes at 60°C in a water bath.
 - Cool the mixture and filter it using Whatman No. 1 filter paper to obtain the aqueous extract.[16]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the antioxidant activity of Valeriana jatamansi extracts.

Materials:

- Valeriana jatamansi extracts.
- DPPH solution (in methanol).
- Methanol.
- Spectrophotometer.
- Reference antioxidant (e.g., Butylated hydroxytoluene - BHT).

Procedure:

- Prepare different concentrations of the plant extracts in methanol.
- Mix a specific volume of each extract concentration with a DPPH methanolic solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- Calculate the percentage of radical scavenging activity.
- Determine the IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[\[1\]](#)[\[17\]](#)

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of Valeriana jatamansi extracts in mice.

Apparatus:

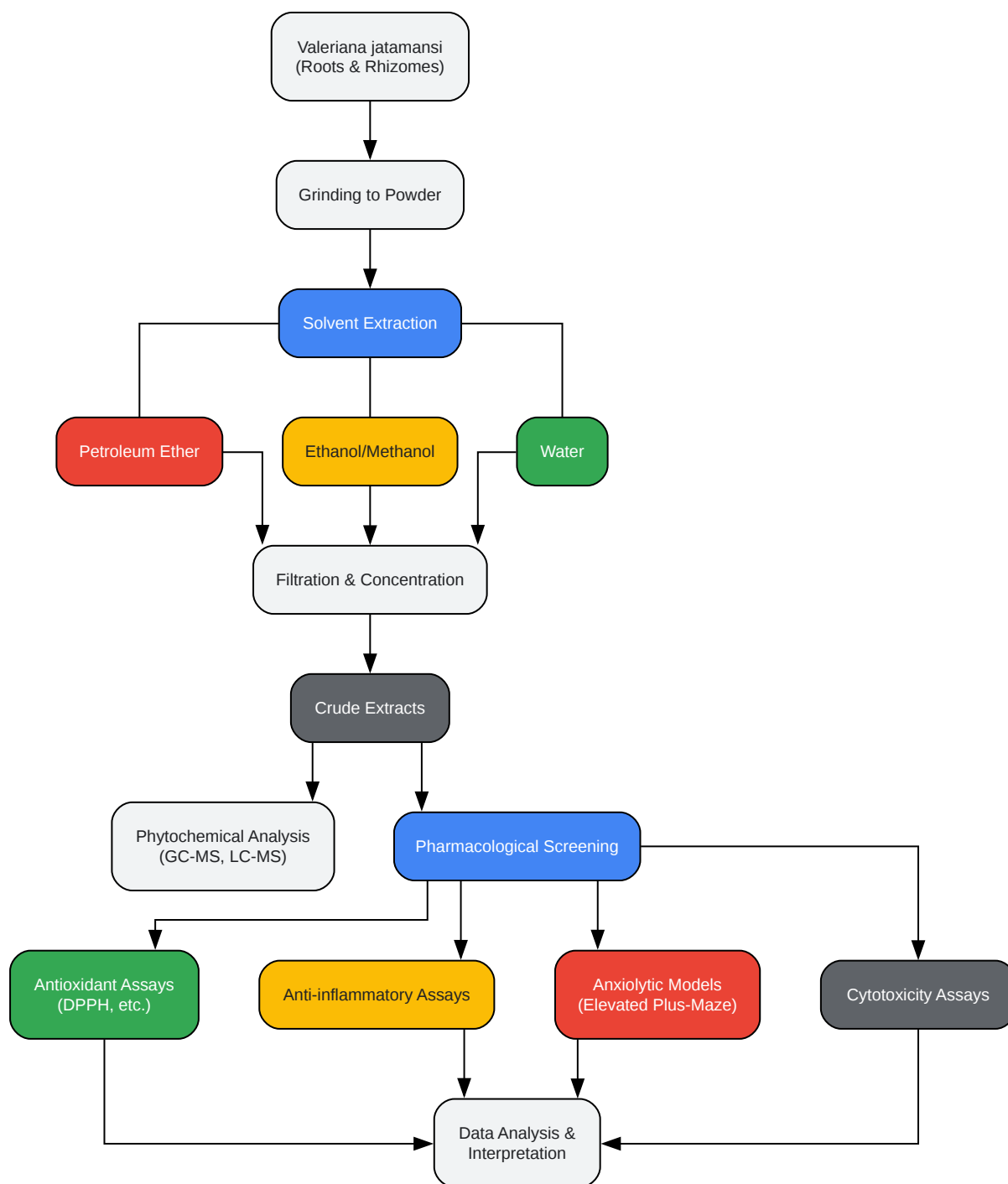
- An elevated plus-maze consisting of two open arms and two closed arms, elevated from the floor.

Procedure:

- Administer the vehicle (control), a standard anxiolytic drug (e.g., diazepam), or different doses of the Valeriana jatamansi extract to respective groups of mice.
- After a specific time (e.g., 60 minutes), place each mouse individually at the center of the maze, facing an open arm.
- Record the number of entries into and the time spent in the open and closed arms for a 5-minute period.
- An increase in the time spent and the number of entries in the open arms is indicative of anxiolytic activity.[6][15]

Visualizations

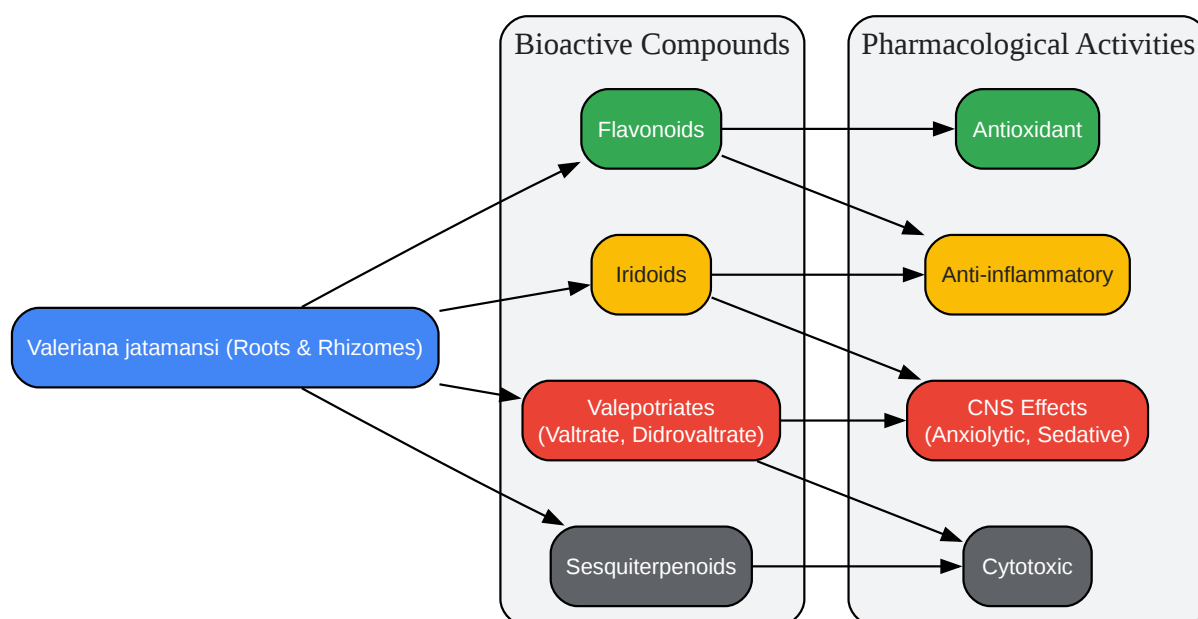
Experimental Workflow for Extract Preparation and Pharmacological Screening



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Caption: Workflow for preparing and screening *V. jatamansi* extracts.

Logical Relationship of Bioactive Compounds to Pharmacological Activities



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Caption: Bioactive compounds and their associated activities.

Conclusion

Valeriana jatamansi is a medicinally important herb with a long history of ethnobotanical use, which is well-supported by modern pharmacological research. The roots and rhizomes contain a variety of bioactive compounds that exhibit a broad spectrum of therapeutic properties, including significant effects on the central nervous system, as well as antioxidant, anti-inflammatory, and cytotoxic activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile plant. Further research, including well-designed clinical trials, is warranted to fully elucidate the mechanisms of action and establish the clinical efficacy and safety of *Valeriana jatamansi* for its traditional and potential new applications in modern medicine.

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